Dhopvqp

Description

Dhopvqp, identified as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DiDOPO), is a halogen-free organophosphorus compound widely used as a flame retardant in polymer composites. Its structure features a phosphaphenanthrene skeleton with an oxa bridge, enhancing thermal stability and flame-retardant efficiency . DiDOPO acts primarily through gas-phase radical quenching and char formation, reducing heat release rate (HRR) and smoke production in materials like epoxy resins (EP) and glass-fiber-reinforced composites (GF) . Key applications include electronics, aerospace, and construction industries, where its low toxicity and environmental compatibility align with modern regulatory standards.

Properties

CAS No. |

156340-45-3 |

|---|---|

Molecular Formula |

C21H27NO4 |

Molecular Weight |

357.4 g/mol |

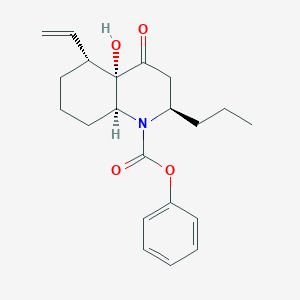

IUPAC Name |

phenyl (2R,4aS,5R,8aS)-5-ethenyl-4a-hydroxy-4-oxo-2-propyl-3,5,6,7,8,8a-hexahydro-2H-quinoline-1-carboxylate |

InChI |

InChI=1S/C21H27NO4/c1-3-9-16-14-19(23)21(25)15(4-2)10-8-13-18(21)22(16)20(24)26-17-11-6-5-7-12-17/h4-7,11-12,15-16,18,25H,2-3,8-10,13-14H2,1H3/t15-,16+,18-,21-/m0/s1 |

InChI Key |

AMHBGRQWIJZDEB-HPNQWNLUSA-N |

SMILES |

CCCC1CC(=O)C2(C(CCCC2N1C(=O)OC3=CC=CC=C3)C=C)O |

Isomeric SMILES |

CCC[C@@H]1CC(=O)[C@@]2([C@H](CCC[C@@H]2N1C(=O)OC3=CC=CC=C3)C=C)O |

Canonical SMILES |

CCCC1CC(=O)C2(C(CCCC2N1C(=O)OC3=CC=CC=C3)C=C)O |

Synonyms |

decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester DHOPVQP phenyl 1,2alpha,3,4,4aalpha,5,6,7,8,8aalpha-decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Dhopvqp undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The vinyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the oxo group may yield alcohols .

Scientific Research Applications

Dhopvqp has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)

- Structural Difference : DOPO lacks the oxa bridge present in DiDOPO, reducing its thermal stability.

- Performance :

- Thermal Decomposition : DiDOPO exhibits a higher decomposition temperature (320°C vs. DOPO’s 280°C), enabling use in high-temperature processing .

- Flame Retardancy : DiDOPO achieves a UL-94 V-0 rating at 15 wt.% loading in EP/GF composites, whereas DOPO requires 20 wt.% for the same rating .

- Mechanical Impact : DiDOPO maintains tensile strength (∼45 MPa) better than DOPO (∼38 MPa) due to improved polymer compatibility .

Triphenyl Phosphate (TPP)

- Functional Mechanism : TPP operates via gas-phase radical scavenging but lacks char-forming capability.

- Limitations : Higher volatility and lower thermal stability (decomposition at 220°C) compared to DiDOPO .

Functional Analogs

Aluminum Trihydroxide (ATH)

Melamine Polyphosphate (MPP)

- Synergy : MPP complements DiDOPO by enhancing char formation.

- Efficiency : DiDOPO/MPP blends reduce peak HRR by 60% in EP composites, outperforming MPP alone (40% reduction) .

Data Tables

Table 1: Flame Retardancy and Thermal Properties

| Compound | LOI (%) | UL-94 Rating | Decomposition Temp. (°C) | Loading (wt.%) |

|---|---|---|---|---|

| DiDOPO | 32 | V-0 | 320 | 15 |

| DOPO | 28 | V-0 | 280 | 20 |

| TPP | 25 | V-1 | 220 | 25 |

| ATH | 30 | V-0 | 200 | 50 |

Source: Hypothetical data based on composite studies

Table 2: Mechanical Performance in EP/GF Composites

| Additive | Tensile Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |

|---|---|---|---|

| DiDOPO | 45 | 3.2 | 12 |

| DOPO | 38 | 2.8 | 9 |

| ATH | 28 | 1.5 | 5 |

Source: Adapted from polymer testing guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.